molecular formula C22H25N5O4 B11027851 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B11027851
M. Wt: 423.5 g/mol
InChI Key: SGZZHVMLBLGYIW-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: , also known by its CAS number 1173017-65-6, is a complex organic compound with the following linear formula: C29H31N5O6S2 . Let’s break down its structure:

  • The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) contributes to its aromatic character.
  • The piperazine group (piperazin-1-yl) adds a cyclic nitrogen-containing ring.
  • The quinazoline portion (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl) provides additional heterocyclic features.
  • The acetamide functional group (N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide) enhances its reactivity.

Preparation Methods

Industrial Production: Industrial-scale production methods remain proprietary, but they likely involve efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations may occur at specific functional groups.

    Reduction: Reduction reactions can modify the piperazine or quinazoline rings.

    Substitution: Substituents on the benzodioxole or quinazoline rings can be replaced.

    Other Transformations: Cyclization, amidation, and esterification reactions are also possible.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

    Other Transformations: Acidic or basic conditions, heat, and catalysts play crucial roles.

Major Products: The specific products formed depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are essential for understanding the reaction pathways.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.

Biology and Medicine:

    Drug Discovery: Investigating its potential as a drug candidate.

    Biological Activity: Assessing its effects on cellular processes.

    Target Identification: Identifying molecular targets influenced by this compound.

Industry:

    Pharmaceuticals: Potential use in drug development.

    Materials Science: Incorporation into polymers or materials.

    Agrochemicals: Evaluation for agricultural applications.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific protein targets or signaling pathways. Further research is needed to elucidate its mode of action.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C22H25N5O4/c28-18-3-1-2-17-16(18)11-23-22(24-17)25-21(29)13-27-8-6-26(7-9-27)12-15-4-5-19-20(10-15)31-14-30-19/h4-5,10-11H,1-3,6-9,12-14H2,(H,23,24,25,29)

InChI Key

SGZZHVMLBLGYIW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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